molecular formula C17H12BrNO B11707351 Benzamide, N-(1-naphthyl)-2-bromo-

Benzamide, N-(1-naphthyl)-2-bromo-

Cat. No.: B11707351
M. Wt: 326.2 g/mol
InChI Key: ULEKQHYKVSCTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(1-naphthyl)-2-bromo- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the second position of the benzamide structure, with a naphthyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(1-naphthyl)-2-bromo- typically involves the bromination of N-(1-naphthyl)benzamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Types of Reactions:

    Oxidation: Benzamide, N-(1-naphthyl)-2-bromo- can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of N-(1-naphthyl)benzamide.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: N-(1-naphthyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-(1-naphthyl)-2-bromo- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-(1-naphthyl)-2-bromo- involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The naphthyl group enhances the compound’s hydrophobic interactions, contributing to its overall biological activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-(1-Naphthyl)benzamide: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    N-(2-Naphthyl)benzamide: The naphthyl group is attached at a different position, leading to variations in properties.

    Benzamide, N-(1-naphthyl)-2-methyl-: Contains a methyl group instead of a bromine atom, affecting its chemical behavior.

Uniqueness: Benzamide, N-(1-naphthyl)-2-bromo- is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for specific applications where such interactions are crucial.

Properties

Molecular Formula

C17H12BrNO

Molecular Weight

326.2 g/mol

IUPAC Name

2-bromo-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C17H12BrNO/c18-15-10-4-3-9-14(15)17(20)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,20)

InChI Key

ULEKQHYKVSCTIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.